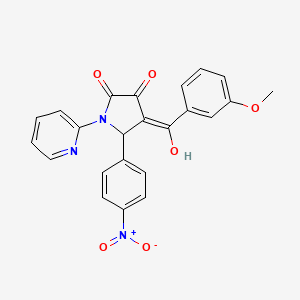
3-hydroxy-4-(3-methoxybenzoyl)-5-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-hydroxy-4-(3-methoxybenzoyl)-5-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H17N3O6 and its molecular weight is 431.404. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-4-(3-methoxybenzoyl)-5-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-4-(3-methoxybenzoyl)-5-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Properties
- A study by Zhu et al. (2014) involved synthesizing compounds similar to the chemical , focusing on insecticidal and fungicidal activities. These compounds demonstrate the potential for pest control applications in agriculture or public health (Zhu et al., 2014).
- Seaton et al. (2013) explored multi-component crystals with structures similar to our compound, providing insight into solid-state proton transfer. This research is relevant for developing materials with unique electronic or optical properties (Seaton et al., 2013).
Application in Material Science
- Zhang et al. (2005) synthesized novel polyimides using monomers related to the chemical . These polyimides show exceptional thermal and thermooxidative stability, indicating their potential use in high-performance materials (Zhang et al., 2005).
Pharmacological Research
- Muchowski et al. (1985) investigated compounds structurally related to our chemical for antiinflammatory and analgesic activity. This indicates potential pharmacological applications in pain management and inflammation treatment (Muchowski et al., 1985).
Optoelectronics and Nonlinear Optics
- Muthuraman et al. (2001) researched molecular complexes formed with components similar to our compound, aiming at materials exhibiting quadratic nonlinear optical behavior. This is significant for developing advanced optoelectronic devices (Muthuraman et al., 2001).
Drug Development
- Tamazawa et al. (1986) synthesized enantiomers of a compound structurally related to our chemical, focusing on their binding affinity and coronary vasodilating activity. This research could be crucial for developing new cardiovascular drugs (Tamazawa et al., 1986).
Electrochemical Studies
- David et al. (1995) examined the electrochemical behavior of derivatives related to our chemical, which is relevant for understanding their potential use in electrochemical sensors or batteries (David et al., 1995).
properties
IUPAC Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(4-nitrophenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c1-32-17-6-4-5-15(13-17)21(27)19-20(14-8-10-16(11-9-14)26(30)31)25(23(29)22(19)28)18-7-2-3-12-24-18/h2-13,20,27H,1H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURLYDSYIUTRAQ-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)[N+](=O)[O-])/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

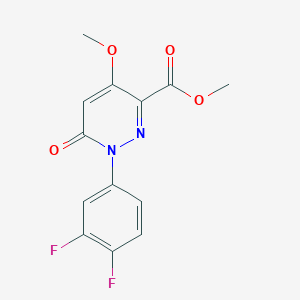
![6-ethyl-1,3-dimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2857722.png)
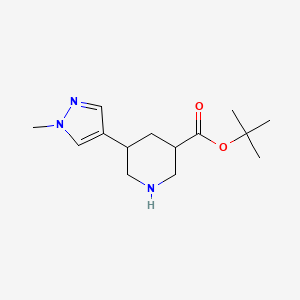
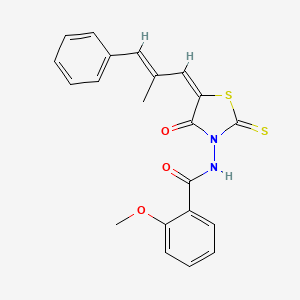

![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2857727.png)
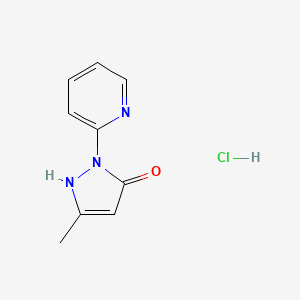
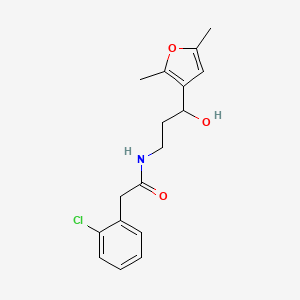


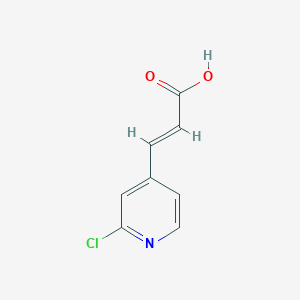
![N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2857737.png)

![(R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2857740.png)